2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione
CAS No.: 1396784-38-5
Cat. No.: VC4165558
Molecular Formula: C21H18N2O2
Molecular Weight: 330.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396784-38-5 |
|---|---|
| Molecular Formula | C21H18N2O2 |
| Molecular Weight | 330.387 |
| IUPAC Name | 2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2 |
| Standard InChI Key | OJTSGHBFIWSRCB-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Key Chemical Features:
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O2 |
| Molecular Weight | 318.37 g/mol |
| Functional Groups | Isoindoline-dione, Alkyne, Amine |
| Chemical Classification | Heterocyclic compound |
The compound features:
-
A phthalimide core (isoindoline-1,3-dione), which is known for its stability and reactivity in organic synthesis.
-
A dihydroisoquinolinyl group, which contributes to its potential biological activity.
-
A butynyl linker, providing rigidity and structural diversity.
Synthesis
The synthesis of compounds like this typically involves multistep organic reactions that include:
-
Formation of the isoindoline-dione core through condensation reactions.
-
Introduction of the dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions.
-
Incorporation of the butynyl chain using alkynylation techniques.
Example Reaction Pathway:
| Step | Reagent/Condition | Reaction Outcome |
|---|---|---|
| 1 | Phthalic anhydride + Ammonia | Formation of isoindoline-dione core |
| 2 | Coupling with propargyl bromide | Addition of butynyl group |
| 3 | Reaction with dihydroisoquinoline | Final product formation |
Optimization of reaction conditions (e.g., temperature, solvent choice) ensures high yield and purity.
Potential Applications:
-
Neurological Disorders:
-
Anticancer Activity:
-
Drug-like Properties:
-
High stability due to the phthalimide core.
-
Favorable pharmacokinetic properties such as moderate molecular weight and hydrogen bonding potential.
-
Related Studies:
A similar compound demonstrated significant efficacy in in vitro cancer studies with growth inhibition rates exceeding 12% across multiple cell lines .
Pharmacological Evaluation
Preliminary computational studies (e.g., SwissADME analysis) can predict drug-likeness:
| Property | Value |
|---|---|
| Lipophilicity (LogP) | Moderate |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | ~40 Ų |
These properties suggest good membrane permeability and bioavailability.
Research Gaps and Future Directions
While initial findings are promising, further research is necessary to fully characterize this compound:
-
In Vitro Studies: Evaluate cytotoxicity and neuroprotective effects using relevant cell lines.
-
In Vivo Models: Assess pharmacokinetics and therapeutic efficacy.
-
Structural Optimization: Modify substituents to enhance activity and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume